2-Chloro-4-fluoropyrimidine: A Comprehensive Technical Guide for Scientific Professionals
2-Chloro-4-fluoropyrimidine: A Comprehensive Technical Guide for Scientific Professionals
An in-depth exploration of the chemical properties, structure, synthesis, and applications of the versatile fluorinated building block, 2-Chloro-4-fluoropyrimidine, a key intermediate in modern drug discovery and medicinal chemistry.
Introduction
2-Chloro-4-fluoropyrimidine is a halogenated pyrimidine derivative that has garnered significant attention in the field of medicinal chemistry. Its unique structural features and reactivity profile make it a valuable building block for the synthesis of a wide array of biologically active compounds. The pyrimidine scaffold itself is a cornerstone in the development of numerous therapeutics, including anticancer agents, kinase inhibitors, and anti-infectives.[1][2] The strategic placement of chloro and fluoro substituents on the pyrimidine ring of this compound allows for selective and sequential reactions, providing a powerful tool for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and diverse applications of 2-Chloro-4-fluoropyrimidine, tailored for researchers and professionals in drug development.
Physicochemical Properties and Structure
2-Chloro-4-fluoropyrimidine is a solid at room temperature with a molecular formula of C₄H₂ClFN₂ and a molecular weight of 132.52 g/mol .[1] Its structure is characterized by a pyrimidine ring substituted with a chlorine atom at the 2-position and a fluorine atom at the 4-position.
| Property | Value | Source |
| CAS Number | 38953-29-6 | [1] |
| Molecular Formula | C₄H₂ClFN₂ | [1][3] |
| Molecular Weight | 132.52 g/mol | [1] |
| Melting Point | 63-66 °C | |
| Boiling Point | 75-76 °C at 13 hPa | |
| InChI Key | HXBAGLRPNSWXRY-UHFFFAOYSA-N | [1] |
| SMILES | C1=C(F)N=C(Cl)N=C1 | [3] |
The presence of the electron-withdrawing halogen atoms significantly influences the electronic properties of the pyrimidine ring, rendering it susceptible to nucleophilic attack. This inherent reactivity is central to its utility in organic synthesis.
Synthesis and Reactivity
The synthesis of 2-Chloro-4-fluoropyrimidine can be achieved through various synthetic routes, often starting from readily available pyrimidine precursors. A common strategy involves the halogenation of substituted uracil derivatives.[1] For instance, the process can begin with 5-fluorouracil, which is first converted to 2,4-dichloro-5-fluoropyrimidine using a chlorinating agent like phosphorus oxychloride.[1] Subsequent selective fluorination or other transformations can then yield the desired product.
The reactivity of 2-Chloro-4-fluoropyrimidine is dominated by nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyrimidine ring, amplified by the two halogen substituents, facilitates the displacement of the chloride and fluoride ions by a wide range of nucleophiles. A key aspect of its chemistry is the differential reactivity of the C-2 and C-4 positions. Generally, the C-4 position, bearing the fluorine atom, is more activated towards nucleophilic attack than the C-2 position with the chlorine atom.[1] This regioselectivity is attributed to the greater ability of the fluorine atom to stabilize the intermediate Meisenheimer complex through resonance.[1] This predictable reactivity allows for the sequential and controlled introduction of different functionalities onto the pyrimidine core.
Generalized Nucleophilic Aromatic Substitution (SNAr) Workflow
Below is a generalized workflow for a typical SNAr reaction involving 2-Chloro-4-fluoropyrimidine.
Caption: A typical workflow for the nucleophilic substitution on 2-Chloro-4-fluoropyrimidine.
Applications in Medicinal Chemistry
The unique reactivity profile of 2-Chloro-4-fluoropyrimidine makes it a highly sought-after intermediate in the synthesis of pharmaceutically active compounds. Its ability to undergo selective substitutions allows for the creation of diverse chemical libraries for drug screening.
Kinase Inhibitors
A significant application of this building block is in the development of kinase inhibitors for cancer therapy.[1] The pyrimidine scaffold is a common feature in many approved and investigational kinase inhibitors. By reacting 2-Chloro-4-fluoropyrimidine with various amines and other nucleophiles, medicinal chemists can synthesize libraries of compounds to target specific kinases involved in cancer cell proliferation and survival. For example, derivatives of 2,4-diamino-5-fluoropyrimidine have been investigated as potential inhibitors of Protein Kinase Cθ (PKCθ).[1]
Antiviral and Anticancer Agents
The fluoropyrimidine motif is a well-established pharmacophore in antiviral and anticancer drug design.[1] The parent compound, 5-fluorouracil (5-FU), is a widely used chemotherapeutic agent.[1] 2-Chloro-4-fluoropyrimidine serves as a versatile precursor for the synthesis of novel 5-FU analogues and other pyrimidine-based antimetabolites with potentially improved efficacy and reduced side effects.[1]
Other Therapeutic Areas
The application of 2-Chloro-4-fluoropyrimidine extends beyond oncology and virology. Its derivatives have been explored as potential therapeutic agents for a range of other diseases. For instance, the related isomer, 2-chloro-5-fluoropyrimidine, is utilized in the synthesis of potent P2X7 receptor antagonists, which have potential applications in treating inflammatory and neurological disorders.[1]
Illustrative Synthetic Pathway to a Disubstituted Pyrimidine
The following diagram illustrates the sequential substitution on 2-Chloro-4-fluoropyrimidine.
Caption: Sequential nucleophilic substitution on 2-Chloro-4-fluoropyrimidine.
Safety and Handling
2-Chloro-4-fluoropyrimidine is classified as a hazardous substance and requires careful handling in a laboratory setting. It is harmful if swallowed, toxic in contact with skin, and harmful if inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[4] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[4] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][6]
Conclusion
2-Chloro-4-fluoropyrimidine is a pivotal building block in modern medicinal chemistry, offering a versatile platform for the synthesis of a diverse range of heterocyclic compounds. Its well-defined reactivity, particularly the regioselective nature of nucleophilic aromatic substitution, provides chemists with a reliable tool for constructing complex molecular targets. As the demand for novel therapeutics continues to grow, the importance of versatile and strategically functionalized intermediates like 2-Chloro-4-fluoropyrimidine in the drug discovery and development pipeline is undeniable.
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